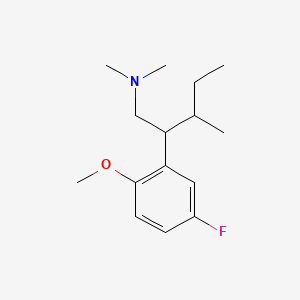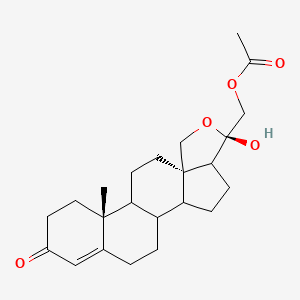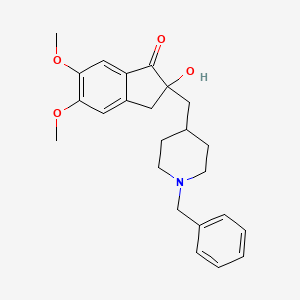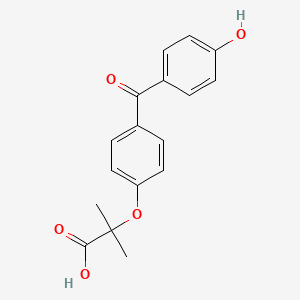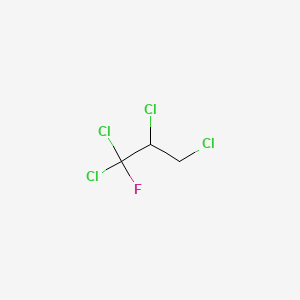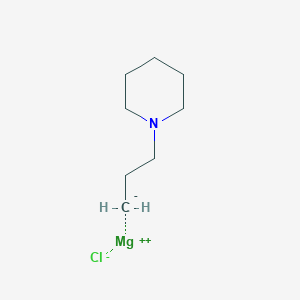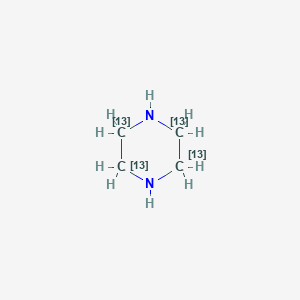
(2,3,5,6-13C4)1,4-diazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,5,6-13C4)1,4-diazinane is a compound belonging to the class of diazinanes, which are nitrogen-containing heterocycles. These compounds consist of a saturated four-carbon, two-nitrogen ring. The specific isotopic labeling with carbon-13 at positions 2, 3, 5, and 6 makes this compound particularly useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-13C4)1,4-diazinane typically involves the incorporation of carbon-13 isotopes into the diazinane structure. This can be achieved through various synthetic routes, including the use of labeled precursors in cyclization reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotopic labels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using labeled starting materials. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6-13C4)1,4-diazinane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
(2,3,5,6-13C4)1,4-diazinane has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Mechanism of Action
The mechanism of action of (2,3,5,6-13C4)1,4-diazinane involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for detailed studies of its metabolic pathways and interactions with enzymes and other biomolecules. This can provide insights into its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A similar compound with a six-membered ring containing two nitrogen atoms, commonly used in pharmaceuticals.
Hexahydropyrimidine: Another six-membered ring compound with two nitrogen atoms, used in various chemical applications.
Hexahydropyridazine: Similar in structure but with different nitrogen atom positions, used in chemical synthesis.
Uniqueness
The uniqueness of (2,3,5,6-13C4)1,4-diazinane lies in its isotopic labeling, which makes it particularly valuable for research applications that require precise tracking and analysis of molecular interactions and transformations .
Properties
CAS No. |
525586-93-0 |
|---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
90.107 g/mol |
IUPAC Name |
(2,3,5,6-13C4)1,4-diazinane |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1+1,2+1,3+1,4+1 |
InChI Key |
GLUUGHFHXGJENI-JCDJMFQYSA-N |
Isomeric SMILES |
[13CH2]1[13CH2]N[13CH2][13CH2]N1 |
Canonical SMILES |
C1CNCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


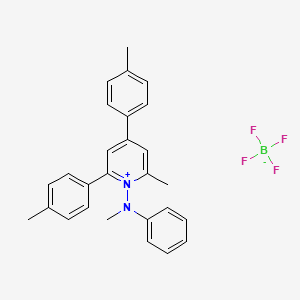
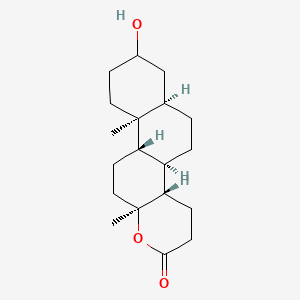
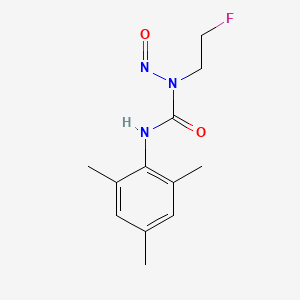
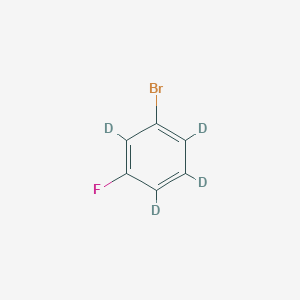

![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
